N-cyclohexyl-2,3-dimethoxybenzamide
Description
N-cyclohexyl-2,3-dimethoxybenzamide is a substituted benzamide derivative characterized by a 2,3-dimethoxybenzoyl group linked to a cyclohexylamine moiety. Substituted benzamides are widely studied for their roles in neurotransmitter receptor modulation, particularly dopamine D2/D3 receptors, due to their high binding affinity and selectivity .
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
N-cyclohexyl-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-10-6-9-12(14(13)19-2)15(17)16-11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3,(H,16,17) |
InChI Key |
KORWGLYLCQSOEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCCC2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features
The benzamide scaffold is a common pharmacophore in dopamine receptor ligands. Variations in substituents on the benzamide ring and the amine side chain critically influence receptor affinity, selectivity, and pharmacokinetic properties. Below is a comparative analysis of N-cyclohexyl-2,3-dimethoxybenzamide and its analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact on Receptor Binding
Benzamide Substituents: Halogenation (Br, I): Enhances receptor affinity. For example, FLB 457 (5-bromo) and I-epidepride (5-iodo) exhibit sub-nanomolar binding to D2/D3 receptors due to halogen-induced electronic effects and lipophilicity . Methoxy Groups: The 2,3-dimethoxy configuration is conserved across dopamine ligands, facilitating hydrogen bonding with receptor residues .
Amine Side Chain: Cyclohexyl vs. For instance, cyclopropylmethyl substitution in [11C]Cyclopropyl-FLB 457 improves D3 selectivity over D2 . Ethyl vs. Cyclohexyl: Ethyl-pyrrolidinyl side chains (e.g., FLB 457) enhance blood-brain barrier penetration, critical for CNS imaging .
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